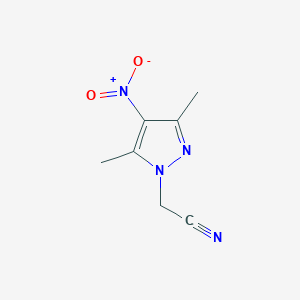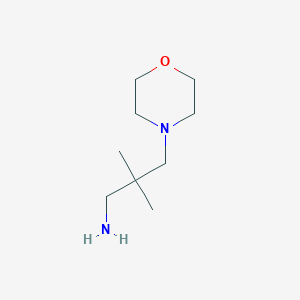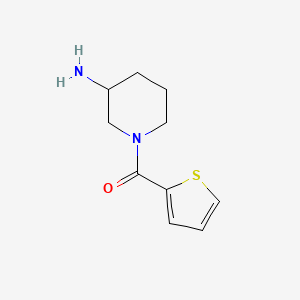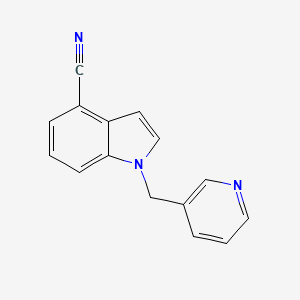![molecular formula C16H18ClNO B1328275 2-[4-(叔丁基)苯氧基]-3-氯苯胺 CAS No. 946727-57-7](/img/structure/B1328275.png)
2-[4-(叔丁基)苯氧基]-3-氯苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, also known as TBPC, is an organic compound used in a variety of scientific research applications. It is a phenoxy-substituted amine, which is a compound containing an amine group, a phenyl group, and an oxy group. The presence of the tert-butyl group renders this compound highly stable and is the reason why it is widely used in laboratory experiments. TBPC has a wide range of applications in the fields of biochemistry, molecular biology, and drug discovery.
科学研究应用
聚酰亚胺的合成和表征
- 一种衍生自 2-叔丁基苯胺和 4,4'-氧二酚的新型二胺(结构与所查询化合物相似)被用于合成在有机溶剂中具有增强溶解性和优异热稳定性的聚酰亚胺 (Li 等人,2016).
有机反应中的空间效应
- 对二烷基苯酚(包括叔丁基)的甲酰化反应中的空间效应的研究表明,由于烷基基团的影响,形成了不同的副产物 (Huang 等人,2008).
分子化合物的结构表征
- 涉及与所查询化学物质结构相似的化合物(如 3-叔丁基-1-(4-氯苯基)-4-苯基茚并[1,2-b]吡唑并[4,3-e]吡啶-5(1H)-酮)的研究,重点是了解这些分子中的氢键结构和 π-π 堆叠相互作用 (Portilla 等人,2011).
电化学氧化研究
- 已经探索了具有叔丁基基团的苯酚(例如 2,6-二叔丁基-4-异丙基苯酚)的电化学行为,以了解氧化过程和各种氧化产物的形成 (Richards & Evans,1977).
未来方向
生化分析
Biochemical Properties
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-cells, leading to necrosis preceded by DNA damage . This interaction suggests that 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine may have a role in modulating cellular responses to stress or damage.
Cellular Effects
The effects of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces cell death in MIN6 cells with an IC50 of 1 μM . This indicates that 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine can significantly impact cellular viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine can lead to sustained cellular damage and altered metabolic states .
Dosage Effects in Animal Models
The effects of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of similar compounds have been shown to cause significant cellular damage and toxicity . Understanding the dosage thresholds is essential for safe and effective use in research.
Metabolic Pathways
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules .
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGPVJNOOECEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)

![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)


![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)
